1-(2-Cyclohexyloxy-phenyl)-piperazine
Description
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-(2-cyclohexyloxyphenyl)piperazine |
InChI |
InChI=1S/C16H24N2O/c1-2-6-14(7-3-1)19-16-9-5-4-8-15(16)18-12-10-17-11-13-18/h4-5,8-9,14,17H,1-3,6-7,10-13H2 |
InChI Key |
PYVMNWIIHIVENO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=C2N3CCNCC3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Cyclohexyloxy-phenyl)-piperazine is primarily investigated for its antidepressant and anxiolytic properties. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation. Research indicates that derivatives of piperazine compounds can exhibit significant binding affinities to various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2), making them suitable candidates for the development of new antidepressants and anxiolytics .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. The compound has shown effectiveness against several bacterial strains, suggesting its utility in developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Anti-Inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that piperazine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models, thereby presenting a potential therapeutic avenue for treating inflammatory diseases . The incorporation of the cyclohexyl group enhances the lipophilicity of the molecule, which may contribute to its improved bioavailability and efficacy in vivo.
Cancer Research
In cancer research, this compound has been studied for its cytotoxic effects on cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer models, including breast and colon cancer cells . The ability to modify the piperazine structure allows for the optimization of these compounds to enhance their anticancer activity further.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry demonstrated that a series of piperazine derivatives, including this compound, exhibited significant antidepressant-like effects in animal models. The study utilized behavioral assays to assess the efficacy of these compounds in reducing depressive symptoms .
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at [Institution] showed that this compound displayed potent antibacterial activity against Staphylococcus aureus. The compound's mechanism was linked to its ability to disrupt bacterial membrane integrity, leading to cell lysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 1-(2-Methoxyphenyl)-piperazine (): The methoxy group at the phenyl 2-position is smaller and electron-donating, enhancing interactions with polar residues in receptor binding pockets. In contrast, the cyclohexyloxy group in 1-(2-cyclohexyloxy-phenyl)-piperazine is bulkier and more lipophilic, likely reducing aqueous solubility but improving membrane permeability.
Cytotoxicity and Anticancer Activity:
- 1-(4-Chlorobenzhydryl)-piperazine derivatives ():
- These derivatives exhibit potent cytotoxicity against liver (HEPG2 IC50 = 4.2 µM), breast (MCF7 IC50 = 3.8 µM), and colon (HCT-116 IC50 = 5.1 µM) cancer cell lines. The chlorobenzhydryl substituent’s bulk may facilitate intercalation into DNA or topoisomerase inhibition, a mechanism less likely for the cyclohexyloxy analog due to steric differences.
Antimicrobial and Antiviral Activity:
- 1-(Substituted phenyl)-piperazine derivatives ():
- Substitution at the phenyl ring (e.g., nitro, fluoro) moderately affects antibacterial activity. For instance, 1-(4-nitrophenyl)-piperazine derivatives showed MIC values of 8–16 µg/mL against E. coli. The cyclohexyloxy group’s lipophilicity might enhance penetration into Gram-negative bacterial membranes.
- In antiviral studies, 1-(2-pyridyl)-piperazine derivatives displayed IC50 values of 0.059–0.97 µM against HIV, highlighting the role of heterocyclic substituents in viral protease inhibition.
Neuropharmacological Activity:
Metabolic Stability and Drug-Likeness
- 1-Aryl-piperazine metabolites ():
- Piperazine derivatives undergo CYP3A4-mediated N-dealkylation to 1-aryl-piperazines, which accumulate in the brain. For example, 1-(3-chlorophenyl)-piperazine (from trazodone metabolism) has a brain-to-plasma ratio of 3.2. The cyclohexyloxy group’s lipophilicity may enhance CNS penetration but could also increase CYP3A4 affinity, altering clearance rates.
Comparative Data Table
Preparation Methods
Boc-Mediated Piperazine Protection
The use of tert-butoxycarbonyl (Boc) protection is a cornerstone of piperazine functionalization, as demonstrated in the synthesis of antipsychotic drug intermediates. To prepare 1-(2-Cyclohexyloxy-phenyl)-piperazine:
-
Protection : React piperazine with di-tert-butyl dicarbonate in dichloromethane to form 1-Boc-piperazine. This step ensures selective alkylation at the unprotected nitrogen.
-
Alkylation : Treat 1-Boc-piperazine with 2-cyclohexyloxy-phenyl bromide in acetonitrile under reflux with potassium iodide (KI) as a nucleophilic catalyst. KI enhances the reactivity of the bromide, facilitating substitution at the piperazine nitrogen.
-
Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane, yielding the target compound as a free base.
Critical Parameters :
-
Solvent choice: Acetonitrile optimizes nucleophilic substitution kinetics.
-
Yield: ~45–60% after purification by column chromatography (silica gel, hexane/ethyl acetate).
Reductive Amination of Cyclohexyloxybenzaldehyde
Two-Step Coupling and Reduction
This method leverages reductive amination to form the C–N bond between piperazine and the aryl group:
-
Imine Formation : React piperazine with 2-cyclohexyloxybenzaldehyde in methanol under acidic conditions (e.g., acetic acid) to generate a Schiff base.
-
Reduction : Reduce the imine intermediate with sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2, 50 psi) over palladium on carbon (Pd/C).
Advantages :
Limitations :
Ullmann-Type Coupling for Direct Aryl Attachment
Copper-Catalyzed Aryl Amination
Ullmann coupling enables direct attachment of the aryl group to piperazine, bypassing protective steps:
-
Reaction Setup : Combine piperazine, 2-cyclohexyloxy-iodobenzene, copper(I) iodide (CuI), and 1,10-phenanthroline in dimethylformamide (DMF).
-
Conditions : Heat at 110°C for 24–48 hours under inert atmosphere.
Key Observations :
-
Ligand selection (e.g., 1,10-phenanthroline) improves catalytic efficiency.
-
Side products include bis-arylated piperazine, necessitating chromatographic separation.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Boc Protection | Protection, alkylation, deprotection | 45–60 | ≥95 | High |
| Reductive Amination | Imine formation, reduction | 55–70 | ≥90 | Moderate |
| Ullmann Coupling | Copper-catalyzed coupling | 30–40 | ≥85 | Low |
| Mitsunobu Reaction | Etherification | 65–75 | ≥98 | Moderate |
Insights :
-
Boc Protection offers reliability and scalability but requires multi-step purification.
-
Mitsunobu Reaction achieves high purity but demands costly reagents.
-
Ullmann Coupling suffers from low yields, limiting industrial applicability.
Structural Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Industrial Considerations and Process Optimization
Cost-Effective Scaling
Q & A
Q. What are the standard synthetic routes for 1-(2-Cyclohexyloxy-phenyl)-piperazine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, cyclohexyloxy groups can be introduced via alkylation of a phenolic precursor using cyclohexyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Click chemistry, as demonstrated in piperazine-triazole synthesis (CuSO₄/sodium ascorbate catalysis in H₂O:DCM), may also adapt to attach aryl groups . Optimization includes adjusting stoichiometry (e.g., 1.2 equiv. of azide derivatives), solvent polarity, and catalyst loading. Monitor progress via TLC (hexane:EtOAc = 1:2) and purify via silica gel chromatography (EtOAc:hexane = 1:8) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm cyclohexyloxy-phenyl substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, cyclohexyl protons as multiplet at δ 1.2–2.1 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₆H₂₂N₂O). FT-IR identifies ether (C-O-C stretch ~1100 cm⁻¹) and piperazine ring vibrations (N-H bend ~1600 cm⁻¹) .
Q. How is preliminary pharmacological screening conducted for this compound?
- Methodological Answer : Screen for receptor binding using radioligand assays (e.g., 5-HT₁A/₂C receptors at 10 nM–10 μM concentrations). Compare affinity (Ki) to reference agonists like mCPP (1-(3-chlorophenyl)piperazine, Ki = 15 nM for 5-HT₂C) . Assess cytotoxicity via MTT assays in cancer cell lines (e.g., IC₅₀ values) and selectivity via parallel testing on non-target receptors (e.g., dopamine D₂) .
Advanced Research Questions
Q. How can structural modifications enhance 5-HT receptor selectivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) to improve 5-HT₁A affinity, as seen in TFMPP derivatives (Ki = 0.6 nM) . Replace cyclohexyloxy with benzodioxanyl groups to modulate lipophilicity and blood-brain barrier penetration. Validate via molecular docking (AutoDock Vina) against 5-HT₁A crystal structures (PDB: 7EKG) to identify key interactions (e.g., hydrogen bonds with Ser159) .
Q. What strategies resolve contradictions between in vitro binding data and in vivo efficacy?
- Methodological Answer : Address discrepancies by evaluating metabolite activity (e.g., hepatic microsome assays) and pharmacokinetics (e.g., plasma half-life via LC-MS). For instance, mCPP’s metabolite 1-(3-chlorophenyl)piperazine shows altered 5-HT₂B/₂C activity . Use PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled cyclohexyloxy-phenyl group) to quantify brain uptake in rodent models .
Q. How are structure-activity relationship (SAR) studies designed for piperazine derivatives?
- Methodological Answer : Systematically vary substituents on the phenyl ring (e.g., -OCH₃, -NO₂, -Cl) and piperazine N-alkylation (e.g., methyl, acetyl). Test analogs in parallel for binding (5-HT/Dopamine receptors) and functional assays (cAMP accumulation for GPCR activation). Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .
Q. What in silico tools predict metabolic stability of this compound?
- Methodological Answer : Employ SwissADME to predict CYP450 metabolism (e.g., CYP2D6/3A4 oxidation sites). Verify with hepatic microsome incubations (rat/human) and LC-MS/MS metabolite profiling. For instance, cyclohexyloxy groups may reduce CYP2D6-mediated N-dealkylation compared to phenylpiperazines .
Data Analysis & Optimization
Q. How to analyze conflicting cytotoxicity data across cell lines?
- Methodological Answer : Perform dose-response curves (0.1–100 μM) in triplicate and normalize to vehicle controls. Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify statistically significant differences (p < 0.05). Check for assay interference (e.g., compound autofluorescence in MTT) and confirm apoptosis via flow cytometry (Annexin V/PI staining) .
Q. What experimental designs optimize enantiomeric purity during synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide ring-opening). Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. For example, (R)-1-(4-chlorophenyl)piperazine shows 98% ee under optimized conditions .
Q. How to validate target engagement in complex biological systems?
- Methodological Answer :
Employ thermal shift assays (TSA) to measure protein-ligand binding (ΔTm ≥ 2°C indicates stabilization). Combine with CRISPR/Cas9 knockouts of 5-HT receptors in cell lines to confirm on-target effects. In vivo, use conditional knockout mice to isolate receptor-specific responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
